3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
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Overview
Description
“3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol” is a compound used for proteomics research . It has a molecular formula of C11H8ClN5O and a molecular weight of 261.67 .
Synthesis Analysis
There are several papers discussing the synthesis of related [1,2,3]triazolo[4,5-d]pyrimidine derivatives . For instance, a series of these derivatives bearing a hydrazone moiety were designed, synthesized, and evaluated for their antiproliferative activity against several cancer cell lines .Molecular Structure Analysis
The molecular structure of this compound includes a [1,2,3]triazolo[4,5-d]pyrimidine core, which is a common structure in many bioactive molecules . The compound also contains a 4-chlorobenzyl group .Scientific Research Applications
Antibacterial Activity and Drug Development
The compound is part of a broader class of chemicals known as triazoles, which have been explored for their potential in combating bacterial infections, especially those caused by antibiotic-resistant strains such as Staphylococcus aureus. Research has highlighted the significant antibacterial properties of triazole-containing hybrids, suggesting their potential in developing new antibacterial agents. These hybrids have demonstrated mechanisms of action that include inhibition of crucial bacterial enzymes and efflux pumps, highlighting the promise of triazole derivatives in addressing drug resistance issues. The synthesis and application of triazole derivatives, including the related triazolopyrimidines, have been a focus of pharmacological research, aiming to exploit their broad spectrum of biological activities for therapeutic use (Li & Zhang, 2021).
Optical Sensors and Material Science
In the realm of material science, triazole and pyrimidine derivatives, which are chemically related to the specific compound , have been utilized as optical sensors. These derivatives offer unique properties for sensing applications due to their ability to form both coordination and hydrogen bonds, making them suitable for detecting various chemical species. This capability indicates the potential of such compounds in creating sophisticated sensing materials for both biological and environmental monitoring applications (Jindal & Kaur, 2021).
Drug Discovery and Therapeutic Applications
The structural motif of triazolo[4,5-d]pyrimidin is found in several pharmacologically active compounds, including sedative hypnotics like Zaleplon. Such compounds have been the subject of extensive pharmacological studies to assess their efficacy, safety, and mechanism of action in treating conditions like insomnia. These studies underscore the versatile pharmacological profiles of triazolo[4,5-d]pyrimidin derivatives and their potential in addressing a variety of therapeutic needs (Heydorn, 2000).
Catalysis and Chemical Synthesis
Research has also focused on the use of hybrid catalysts for synthesizing pyrimidine scaffolds, including those related to triazolo[4,5-d]pyrimidines. These catalysts facilitate the development of compounds with significant bioavailability and broad synthetic applications, particularly in the medicinal and pharmaceutical industries. The exploration of hybrid catalysts in synthesizing such scaffolds opens up new pathways for the development of lead molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).
Future Directions
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6H-triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKXSLFUSPXJDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=O)NC=N3)N=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30423369 |
Source
|
Record name | 3-[(4-Chlorophenyl)methyl]-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30423369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol | |
CAS RN |
132269-53-5 |
Source
|
Record name | 3-[(4-Chlorophenyl)methyl]-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30423369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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